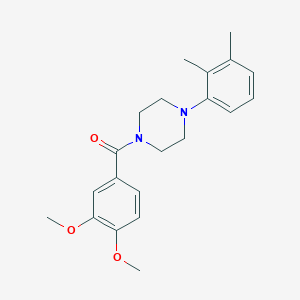

1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethylphenyl)piperazine

Description

1-(3,4-Dimethoxybenzoyl)-4-(2,3-dimethylphenyl)piperazine is a synthetic piperazine derivative characterized by a benzoyl group substituted with 3,4-dimethoxy moieties and a 2,3-dimethylphenyl group at the N-4 position of the piperazine ring. This compound belongs to a class of disubstituted piperazines, which are structurally analogous to psychoactive phenylpiperazines (e.g., TFMPP, mCPP) but distinguished by their unique substitution patterns. The 3,4-dimethoxybenzoyl moiety may enhance interactions with serotonergic or dopaminergic receptors, while the 2,3-dimethylphenyl group contributes to steric and electronic modulation of receptor binding .

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-15-6-5-7-18(16(15)2)22-10-12-23(13-11-22)21(24)17-8-9-19(25-3)20(14-17)26-4/h5-9,14H,10-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXXDPAFNSHWGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethylphenyl)piperazine typically involves the reaction of 3,4-dimethoxybenzoic acid with 2,3-dimethylphenylpiperazine under specific conditions. The reaction may require the use of coupling agents, solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C20H24N2O3

- Molecular Weight : 344.42 g/mol

- Structure : The compound features a piperazine ring substituted with a 3,4-dimethoxybenzoyl group and a 2,3-dimethylphenyl group.

Chemistry

1-(3,4-Dimethoxybenzoyl)-4-(2,3-dimethylphenyl)piperazine serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

- Synthetic Routes : The synthesis typically involves reactions such as reductive amination and cyclopropanecarbonylation. These methods are optimized for yield and purity through techniques like chromatography.

Medicine

The compound has been investigated for its therapeutic properties , particularly in the fields of oncology and antimicrobial research.

- Antitumor Activity : Recent studies indicate significant antitumor activity against various cancer cell lines. The following table summarizes findings related to its efficacy:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Lung Cancer | 15.2 | Induction of apoptosis via ROS accumulation |

| Colon Cancer | 12.5 | Mitochondrial dysfunction |

| Breast Cancer | 10.8 | Inhibition of cell proliferation |

The mechanism often involves the modulation of cell signaling pathways related to oxidative stress and mitochondrial integrity, leading to apoptosis in cancer cells.

- Antimicrobial Properties : Preliminary evaluations suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development in antimicrobial therapies.

Industry

In industrial applications, this compound is being explored for the development of new materials with specific chemical properties. Its unique molecular structure may contribute to the creation of polymers or materials with enhanced stability and functionality.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Case Study 1 : A study evaluating the antitumor effects on lung cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.

- Case Study 2 : Research focusing on its antimicrobial properties revealed that derivatives of this compound showed promising activity against antibiotic-resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethylphenyl)piperazine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Piperazine Derivatives

Structural and Functional Group Comparisons

Piperazine derivatives are broadly categorized into benzylpiperazines (e.g., BZP, MDBP) and phenylpiperazines (e.g., TFMPP, mCPP, MeOPP). The target compound bridges these categories, combining a benzoyl group (common in therapeutic agents) with a dimethylphenyl substituent. Key structural comparisons include:

Receptor Affinity and Selectivity

- Dopaminergic Activity : Derivatives with 2,3-dimethylphenyl groups (e.g., the target compound) exhibit strong D2 receptor binding. For example, 1-(2,3-dimethylphenyl)piperazine derivatives showed submicromolar affinity for D2 receptors (Ki = 0.12–0.45 μM) and moderate 5-HT1A activity (Ki = 0.8–1.2 μM) . This contrasts with TFMPP, which primarily targets serotonin receptors (5-HT1A Ki = 20 nM) .

- Serotonergic Modulation : The 3,4-dimethoxybenzoyl group in the target compound may mimic the methylenedioxy ring in MDBP, which undergoes metabolic demethylenation to active metabolites . However, the benzoyl group likely reduces metabolic instability compared to benzylpiperazines.

Pharmacokinetic and Metabolic Profiles

- Metabolic Stability : Benzoylpiperazines generally exhibit slower hepatic metabolism than benzylpiperazines due to reduced susceptibility to oxidative N-dealkylation. For instance, MDBP is metabolized to ethylenediamine derivatives via piperazine ring degradation , whereas the target compound’s benzoyl group may favor glucuronidation or hydrolysis.

- This is critical for CNS activity, as seen in SA4503’s neuroprotective effects .

Biological Activity

The compound 1-(3,4-dimethoxybenzoyl)-4-(2,3-dimethylphenyl)piperazine is a member of the piperazine class, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure that contributes to its biological activity. The piperazine ring is a common motif in many pharmacologically active compounds, allowing for interactions with various biological targets.

Structure Overview

| Component | Description |

|---|---|

| Piperazine Ring | Central structure for activity |

| 3,4-Dimethoxybenzoyl Group | Enhances binding affinity |

| 2,3-Dimethylphenyl Group | Contributes to stability |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes:

- Neurotransmitter Receptors : The compound may modulate the activity of serotonin and dopamine receptors, which are crucial in regulating mood and behavior.

- Enzyme Inhibition : It has been shown to inhibit human acetylcholinesterase, an enzyme involved in neurotransmitter breakdown, potentially leading to increased levels of acetylcholine in the synaptic cleft .

Pharmacological Effects

This compound exhibits several pharmacological effects:

- Antidepressant Activity : Due to its action on serotonin receptors, it may have potential as an antidepressant.

- Anxiolytic Effects : The modulation of neurotransmitter systems suggests possible use in anxiety disorders.

- Insecticidal Properties : Preliminary studies indicate potential larvicidal activity against Aedes aegypti, a vector for several viral diseases .

Study 1: Antidepressant Potential

A study evaluated the effects of various piperazine derivatives on depression models in rodents. Results indicated that this compound significantly reduced depressive-like behaviors compared to controls. The compound's mechanism was linked to enhanced serotonergic transmission .

Study 2: Insecticidal Activity

Research focused on the larvicidal effects of similar compounds against Aedes aegypti. The study found that compounds with methoxy substituents exhibited significant larvicidal activity. While specific data for our compound was not available, structural similarities suggest it may share this property .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.